molecular formula C6H11N3O B150496 5-Amino-1-(3-hydroxypropyl)pyrazole CAS No. 131654-77-8

5-Amino-1-(3-hydroxypropyl)pyrazole

Cat. No. B150496
M. Wt: 141.17 g/mol
InChI Key: AZIDKZMGXDXIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-pyrazoles are a class of organic compounds that have been shown to be potent reagents in organic and medicinal synthesis . They are versatile synthetic building blocks used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are also known for their tautomerism, which may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .


Synthesis Analysis

5-Amino-pyrazoles can be synthesized through a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, Bazgir and his group described the synthesis of 3-(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)isobenzofuranones via a two-component strategy .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . For 3(5)-aminopyrazoles, only an annular rearrangement between positions 1 and 2 is predicted .


Chemical Reactions Analysis

5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Scientific Research Applications

Synthesis and Optimization

The synthesis of pyrazole derivatives, including 5-Amino-1-(3-hydroxypropyl)pyrazole, involves process optimization to achieve high yield and purity. Studies like those conducted by Wang Gui-jun demonstrate efficient methodologies for synthesizing such compounds with potential applications in various fields, including pharmaceuticals (Wang Gui-jun, 2011).

Green Chemistry Approaches

Research by Al-Matar et al. outlines green, solvent-free synthesis methods for pyrazole derivatives, emphasizing the importance of environmentally friendly chemical processes. These methods not only reduce the use of harmful solvents but also offer efficient pathways to synthesize compounds with broad biological activities (Al-Matar et al., 2010).

Structural Identification and Characterization

The structural elucidation of pyrazole derivatives is crucial for understanding their chemical behavior and potential applications. Wong et al. presented detailed characterization of 5-amino-4-hydroxyiminopyrazoles, providing insight into their chemical structure and reactivity (Wong et al., 2014).

Novel Heterocyclic Systems

Pyrazoles serve as versatile scaffolds in the synthesis of complex heterocyclic systems with potential medicinal applications. Secrieru et al. reviewed the chemistry of 3(5)-substituted pyrazoles, highlighting their role in the preparation of condensed heterocyclic systems, which are of significant interest in pharmaceutical research (Secrieru et al., 2019).

Antimicrobial and Antifungal Activities

The study of pyrazole derivatives extends into evaluating their biological activities. Titi et al. explored the synthesis and bioactivities of pyrazole compounds, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research underscores the potential of pyrazole derivatives in developing new therapeutics (Titi et al., 2020).

Future Directions

5-Amino-pyrazoles have shown promise in various fields, especially in pharmaceutics and medicinal chemistry . They have been used to develop new therapeutic agents, with the most relevant results obtained for anticancer/anti-inflammatory compounds . The continued exploration of these compounds in the synthesis of diverse heterocyclic scaffolds is expected to have a positive impact in these fields .

properties

IUPAC Name

3-(5-aminopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,10H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDKZMGXDXIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-hydroxypropyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.